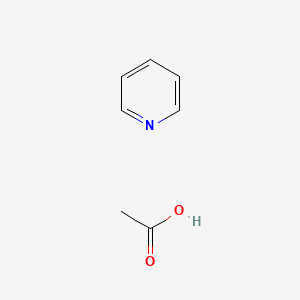Pyridinium acetate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Pyridinium acetate is a chemical compound with the molecular formula . It consists of a pyridinium cation, derived from pyridine, combined with an acetate anion. This compound is typically formed through the reaction of pyridine with acetic acid, resulting in the protonation of the nitrogen atom in pyridine and the formation of the acetate salt. Pyridinium acetate is characterized by its ionic nature and is often utilized in various chemical and biological applications due to its buffering properties and reactivity.
The specific mechanism of action of pyridine acetate is not fully understood. However, research suggests it might inhibit collagen synthesis, potentially impacting processes like wound healing and fibrosis []. Further investigations are needed to elucidate its detailed mechanism in biological systems.
- Limited data exists on the specific hazards of pyridine acetate. However, as a general precaution, it's advisable to handle it with appropriate personal protective equipment (PPE) like gloves, safety glasses, and a fume hood, especially when working with concentrated solutions.
- Pyridine, a component of pyridine acetate, is a known irritant and can be harmful upon inhalation, ingestion, or skin contact []. It's crucial to consult safety data sheets (SDS) for pyridine acetate (if available) and follow recommended handling procedures.
Buffering Agent
One of the primary applications of pyridine acetate is as a buffer in biological research. Buffers are solutions that can resist changes in pH, which is crucial for many biological processes. Pyridine acetate has a buffering capacity in the range of pH 3.0 to 5.0 []. This makes it suitable for studies of enzymes and other biomolecules that function optimally in mildly acidic environments.
Here are some specific examples of where pyridine acetate might be used as a buffer:
- Enzyme assays: Enzymes often have specific pH ranges where their activity is highest. Pyridine acetate can be used to maintain the appropriate pH during enzyme assays, ensuring accurate measurements of enzyme activity [].
- Cell culture: Some cell lines prefer a slightly acidic environment for growth. Pyridine acetate can be used as a buffer to maintain the desired pH in cell culture media.
Other Potential Applications
Pyridine acetate may also have other research applications due to its chemical properties. These are less established than its use as a buffer, and more research is needed to fully explore its potential. Here are two potential areas of exploration:
- Organic synthesis: Pyridine is a valuable building block in organic synthesis, and pyridine acetate may be useful as a precursor to other pyridine derivatives.
- Ionic liquids: Pyridine acetate can be used to prepare ionic liquids, which are salts with unique properties such as high thermal stability and conductivity. These properties make them potentially useful in various applications, such as catalysis and separations.
This reaction illustrates the protonation of pyridine to form the pyridinium ion and the acetate ion. Pyridinium acetate can also undergo hydrolysis under certain conditions, leading to the regeneration of pyridine and acetic acid.
Research indicates that pyridinium acetate may exhibit biological activity, particularly in inhibiting collagen synthesis. This inhibition could have implications for processes such as wound healing and fibrosis, although the precise mechanisms are not fully understood. Further studies are required to elucidate its biological effects and potential therapeutic applications.
Pyridinium acetate can be synthesized through a straightforward method involving the reaction of dry pyridine with acetic acid. The synthesis typically involves adding acetic acid dropwise to pyridine under controlled conditions, followed by heating to facilitate the reaction:
- Add acetic acid: Slowly add stoichiometric amounts of acetic acid to dry pyridine.
- Heat: Heat the mixture to approximately 110°C.
- Cooling: Allow the mixture to cool, leading to crystallization of pyridinium acetate.
This method is efficient and yields a product that can be purified through recrystallization if necessary.
Pyridinium acetate has several applications, particularly in biological research where it serves as a buffer solution. Its buffering capacity is effective in maintaining pH levels between 3.0 and 5.0, which is critical for many enzymatic reactions and biochemical assays. Additionally, it may find use in organic synthesis as a reagent or catalyst due to its ionic nature.
Pyridinium acetate shares structural similarities with other pyridinium salts and organic compounds. Here are some comparable compounds:
| Compound Name | Molecular Formula | Unique Characteristics |
|---|---|---|
| Pyridine | C₅H₅N | A basic nitrogenous heterocycle; precursor to pyridinium salts. |
| Acetic Acid | C₂H₄O₂ | A simple carboxylic acid; forms salts with bases like pyridine. |
| Pyridinium Chloride | C₅H₅NCl | A salt formed from pyridine and hydrochloric acid; used in organic synthesis. |
| Pyridinium Bromide | C₅H₅NB | Similar to pyridinium chloride but contains bromine; used in similar applications. |
| Pyridinium Sulfate | C₅H₅NSO₄ | Involves sulfate ion; used in biochemical assays and organic synthesis. |
Pyridinium acetate's uniqueness lies in its specific buffering capacity and potential biological activity compared to these other compounds, which may not exhibit similar properties or applications.








